molecular formula C4H5N3O2 B052793 3-Methyl-4-nitro-1H-pyrazole CAS No. 5334-39-4

3-Methyl-4-nitro-1H-pyrazole

Cat. No. B052793
CAS RN: 5334-39-4
M. Wt: 127.1 g/mol
InChI Key: WTZYTQJELOHMMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-4-nitro-1H-pyrazole and related compounds often involves reactions that introduce or modify functional groups within the pyrazole ring. For example, a regioselective synthesis approach has been developed for the synthesis of tri- and tetrasubstituted pyrazoles, demonstrating the complexity and specificity required in synthesizing such compounds (Deng & Mani, 2008).

Molecular Structure Analysis

The molecular structure of 3-Methyl-4-nitro-1H-pyrazole and similar compounds has been a subject of study to understand the arrangement of atoms and the overall geometry. Studies utilizing X-ray diffraction and other spectroscopic methods provide detailed insights into the crystal structure, revealing how molecules are linked through hydrogen bonding and other intermolecular interactions, which could affect their reactivity and properties (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 3-Methyl-4-nitro-1H-pyrazole can include various transformations, such as nucleophilic substitutions, where the compound reacts with different nucleophiles to form a range of products. This versatility is essential for the synthesis of derivatives with specific properties for various applications. The reactivity of such compounds is often explored under different conditions to optimize yields and selectivity (Dalinger et al., 2013).

Scientific Research Applications

  • Synthesis and Reactivity : 3,4,5-Trinitro-1H-pyrazole, a compound related to 3-Methyl-4-nitro-1H-pyrazole, shows reactivity with ammonia, amines, and other nucleophiles. This reactivity is used to produce various substituted pyrazoles, which have applications in material sciences and potentially in pharmaceuticals (Dalinger et al., 2013).

  • Energetic Materials Research : Nitropyrazoles, including derivatives of 3-Methyl-4-nitro-1H-pyrazole, are explored for their potential in energetic materials. These compounds, such as 3,4-dinitro pyrazole and 1-methyl-3,4,5-trinitropyrazole, have higher energy and lower sensitivity compared to traditional explosives like TNT (Old Jun-lin, 2014).

  • Crystal Structure Analysis : Research on methylated pyrazoles shows interesting hydrogen-bonded chain structures, which are significant for understanding molecular interactions and designing new materials (Portilla et al., 2007).

  • Detonation Properties Studies : The detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles have been analyzed, revealing their potential as high-energy density materials. These studies are crucial in the development of new explosives and propellants (Ravi et al., 2010).

  • Pharmaceutical Applications : 4-Nitrosopyrazoles, including derivatives of 3-Methyl-4-nitro-1H-pyrazole, are studied for their pharmaceutical applications, particularly as potential inhibitors and antitumor agents (Volkova et al., 2021).

  • Pyrazole Derivatives in Drug Development : The synthesis and biological activity of various pyrazole derivatives have been explored, with applications in antitumor, antifungal, and antibacterial drug development (Titi et al., 2020).

Safety And Hazards

3-Methyl-4-nitro-1H-pyrazole is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-4(7(8)9)2-5-6-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZYTQJELOHMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201490
Record name 1H-Pyrazole, 3-methyl-4-nitro-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitro-1H-pyrazole

CAS RN

5334-39-4
Record name 3-Methyl-4-nitro-1H-pyrazole
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Record name 1H-Pyrazole, 3-methyl-4-nitro-
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Record name 5334-39-4
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Record name 1H-Pyrazole, 3-methyl-4-nitro-
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Record name 3-methyl-4-nitro-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
388
Citations
F Alferez, L Pozo, JK Burns - Physiologia Plantarum, 2006 - Wiley Online Library
… This research compares effects of the compound 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), a plant growth regulator that selectively promotes abscission in mature citrus fruit (…
Number of citations: 38 onlinelibrary.wiley.com
F Alferez, S Singh, AL Umbach… - Plant, Cell & …, 2005 - Wiley Online Library
… Interestingly, the mature fruit-specific abscission compound 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) was found to induce expression of genes with high similarity to allene oxide …
Number of citations: 48 onlinelibrary.wiley.com
RC Ebel, JK Burns, KT Morgan - HortScience, 2009 - journals.ashs.org
… The abscission compound CMNP (5-chloro-3-methyl-4-nitro-1H-pyrazole) was applied to fully mature sweet orange trees at different spray volumes using a vertical, multiple-fan air-…
Number of citations: 9 journals.ashs.org
S Sharma, M Ritenour, RC Ebel - The Journal of Horticultural …, 2017 - Taylor & Francis
Mature ‘Valencia’ fruit were treated with 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), and the ethylene inhibitors aminoethoxy vinyl glycine (AVG) and silver thiosulfate (STS), to …
Number of citations: 2 www.tandfonline.com
RG Jędrysiak, JW Suwiński - Arkivoc, 2015 - arkat-usa.org
… A formation of 1-aryl-3-methyl-4-nitro-1H-pyrazole may proceed in accordance to the next proposed path (Scheme 6). In this case, a nucleophilic attack of phenylhydrazine internal …
Number of citations: 4 www.arkat-usa.org
N Kumar, RC Ebel - HortScience, 2016 - journals.ashs.org
5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) is an abscission agent, standardized for the mechanical harvesting of late season ‘Valencia’ sweet oranges in Florida. This work was …
Number of citations: 5 journals.ashs.org
SV Kossuth, RH Biggs, VM Winkler - Journal of the American …, 1978 - journals.ashs.org
Uptake and distribution of 14 C-labelled 5-Chloro-3-methyl-4-nitro-1H-pyrazole (Release 3 ) was followed in fruit peel of ‘Valencia’ and ‘Hamlin’ orange ( Citrus sinensis (L.) Osbeck). …
Number of citations: 10 journals.ashs.org
TM Spann, LV Pozo, I Kostenyuk, JK Burns - HortScience, 2011 - journals.ashs.org
… In Florida, the combined use of mechanical harvesters and the abscission agent 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) for late-season harvesting (May to June) of fruit of ‘…
Number of citations: 6 journals.ashs.org
N Kumar, RC Ebel - The Journal of Horticultural Science and …, 2015 - Taylor & Francis
… In recent years, 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) has been evaluated as an abscission agent for use in commercial citrus crops in Florida, in part due to its selectivity for …
Number of citations: 4 www.tandfonline.com
KT Li, J Burns, L Pozo, J Syvertsen - HortScience, 2006 - journals.ashs.org
To determine the effects of abscission compounds 5-chloro-3-methyl-4-nitro-1 H -pyrazole (CMNP) and ethephon on citrus leaf function and water relations, we applied CMNP at 0, 200, …
Number of citations: 2 journals.ashs.org

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